molecular formula C15H22N4 B511057 {4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine CAS No. 626209-28-7

{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine

Cat. No.: B511057
CAS No.: 626209-28-7
M. Wt: 258.36g/mol
InChI Key: OSEDJPOHDZBVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine is a compound with the molecular formula C15H22N4 and a molecular weight of 258.36 g/mol . This compound is notable for its imidazole moiety, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine typically involves the formation of the imidazole ring followed by the attachment of the propylamino and phenyl-dimethyl-amine groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazoline derivatives.

Scientific Research Applications

{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    Histidine: An amino acid containing an imidazole ring, important in protein structure and function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness

{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino and phenyl-dimethyl-amine groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDJPOHDZBVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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